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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and

experimental protocols for ERAS-601, a potent and selective allosteric inhibitor of SHP2, in

clinical trial settings. The information is intended to guide researchers and clinicians in the

design of future studies and the interpretation of clinical data.

Introduction to ERAS-601
ERAS-601 is an orally bioavailable small molecule inhibitor of protein tyrosine phosphatase,

non-receptor type 11 (PTPN11), commonly known as SHP2.[1] SHP2 is a non-receptor protein

tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple

receptor tyrosine kinases (RTKs).[2] It is a key component of the RAS-mitogen-activated

protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human

cancers.[1][2] By inhibiting SHP2, ERAS-601 aims to block the signaling cascade that drives

tumor cell proliferation and survival.[1] Preclinical studies have demonstrated the anti-tumor

activity of ERAS-601 in various cancer models, and it is currently being evaluated in multiple

clinical trials as both a monotherapy and in combination with other anti-cancer agents.

Dosage and Administration in Clinical Trials
ERAS-601 has been investigated in a range of doses and schedules in clinical trials, primarily

in patients with advanced solid tumors. The following tables summarize the dosing regimens

from key clinical trials.
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Table 1: ERAS-601 Monotherapy Dosing Regimens
Clinical Trial Phase Patient Population

Dosage and
Schedule

FLAGSHP-1

(NCT04670679)
1

Advanced or

Metastatic Solid

Tumors

Dose escalation

starting from 40 mg

BID (continuous) and

80 mg TIW (three

times a week)[3]

Phase 1b/2 in

Chordoma

(NCT06957327)

1b/2

Advanced and

Progressing

Chordoma

40 mg BID, 3-weeks

on, 1-week off (28-day

cycle)[4][5]

Table 2: ERAS-601 Combination Therapy Dosing
Regimens

Clinical
Trial

Combinatio
n Agent

Phase
Patient
Population

ERAS-601
Dosage and
Schedule

Combinatio
n Agent
Dosage and
Schedule

FLAGSHP-1

(NCT046706

79)

Cetuximab 1b

Advanced or

Metastatic

Solid Tumors

(including

Chordoma)

40 mg BID, 3-

weeks on, 1-

week off (28-

day cycle)[3]

[6]

500 mg/m²

intravenously

every 2

weeks[6]

HERKULES-

1

ERAS-007

(ERK1/2

inhibitor)

1b

RAS/MAPK

Pathway-

Driven

Cancers

Dose

escalation to

determine the

recommende

d Phase 2

dose in

combination.

Dose

escalation to

determine the

recommende

d Phase 2

dose in

combination.
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ERAS-601 targets the SHP2 protein, a critical node in the RAS/MAPK signaling pathway. The

diagram below illustrates the mechanism of action of ERAS-601.
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Caption: Mechanism of action of ERAS-601 in the RAS/MAPK signaling pathway.

Experimental Protocols
The following are representative protocols for key pharmacodynamic assays used to evaluate

the biological activity of ERAS-601 in clinical trials.

Western Blot Analysis of Phospho-ERK1/2 (pERK1/2) in
Tumor Biopsies
This protocol describes the measurement of pERK1/2 levels in tumor tissue, a direct

downstream marker of RAS/MAPK pathway activation.
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Sample Preparation

Western Blotting

Tumor Biopsy Collection

Snap Freezing in Liquid Nitrogen

Storage at -80°C

Tissue Homogenization in Lysis Buffer

Centrifugation to Pellet Debris

Collection of Supernatant (Protein Lysate)

Protein Quantification (e.g., BCA Assay)

SDS-PAGE

Transfer to PVDF Membrane

Blocking with 5% BSA

Primary Antibody Incubation
(anti-pERK1/2, anti-total ERK1/2)

Secondary Antibody Incubation
(HRP-conjugated)

Chemiluminescent Detection

Densitometry Analysis

Click to download full resolution via product page

Caption: Workflow for pERK1/2 Western blot analysis in tumor biopsies.
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Materials:

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (5% BSA in TBST)

Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), Rabbit

anti-p44/42 MAPK (Erk1/2)

Secondary antibody: HRP-linked Anti-rabbit IgG

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction: Homogenize frozen tumor tissue in ice-cold lysis buffer. Centrifuge to

pellet cellular debris and collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by

size on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane in blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane again before adding the chemiluminescent substrate.

Detection and Analysis: Acquire the chemiluminescent signal using an imaging system.

Perform densitometry to quantify the pERK1/2 signal, normalizing to the total ERK1/2 signal.

Quantitative RT-PCR (qRT-PCR) for DUSP6 mRNA
Expression in Peripheral Blood Mononuclear Cells
(PBMCs)
This protocol outlines the measurement of DUSP6 mRNA, a transcriptional target of the

RAS/MAPK pathway, in patient PBMCs.

Materials:

Ficoll-Paque for PBMC isolation

RNA extraction kit (e.g., RNeasy Kit)

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

qPCR master mix (e.g., TaqMan Fast Advanced Master Mix)

Primers and probes for DUSP6 and a housekeeping gene (e.g., GAPDH)

Procedure:

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient

centrifugation.

RNA Extraction: Extract total RNA from the isolated PBMCs using a commercial RNA

extraction kit.

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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qPCR:

Set up the qPCR reaction with the cDNA, qPCR master mix, and primers/probes for

DUSP6 and the housekeeping gene.

Run the qPCR reaction on a real-time PCR system.

Data Analysis: Calculate the relative expression of DUSP6 mRNA using the ΔΔCt method,

normalizing to the expression of the housekeeping gene.

Clinical Trial Design and Endpoints
The clinical development of ERAS-601 has involved several trial designs, including dose-

escalation and expansion cohorts.
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Caption: A generalized clinical trial design for ERAS-601.
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Primary Objectives:

To determine the safety, tolerability, maximum tolerated dose (MTD), and/or recommended

dose (RD) of ERAS-601 as a monotherapy and in combination with other therapies.

To characterize the pharmacokinetic (PK) profile of ERAS-601.

Secondary Objectives:

To evaluate the preliminary anti-tumor activity of ERAS-601, including objective response

rate (ORR), duration of response (DoR), and disease control rate (DCR).

Exploratory Objectives:

To assess the pharmacodynamic effects of ERAS-601 on the RAS/MAPK pathway through

biomarker analysis (e.g., pERK1/2, DUSP6).

To identify potential predictive biomarkers of response to ERAS-601.

These application notes and protocols are intended to serve as a guide for the clinical

development and investigation of ERAS-601. Adherence to specific clinical trial protocols and

regulatory guidelines is essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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